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molecular formula C9H11N3O2 B169383 6-Methyl-3-nitro-5,6,7,8-tetrahydro-1,6-naphthyridine CAS No. 123792-64-3

6-Methyl-3-nitro-5,6,7,8-tetrahydro-1,6-naphthyridine

Cat. No. B169383
M. Wt: 193.2 g/mol
InChI Key: RGFPALIXIHYKPE-UHFFFAOYSA-N
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Patent
US06245778B1

Procedure details

6-Methyl-3-nitro-5,6,7,8-tetrahydro[1,6]naphthyridine (2.72 g, 1.41 mmol) was dissolved in methanol (100 ml) and treated with 10% palladium on carbon (1.0 g). The mixture was hydrogenated for 2 h. The catalyst was removed by filtration through Celite, the filter bed washed with methanol and the filtrate evaporated to dryness under reduced pressure to give a yellow solid, which was triturated under diethyl ether and the solids collected by filtration, washed with diethyl ether and dried in vacuo (1.89 g, 83%)
Quantity
2.72 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
1 g
Type
catalyst
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH3:1][N:2]1[CH2:11][CH2:10][C:9]2[N:8]=[CH:7][C:6]([N+:12]([O-])=O)=[CH:5][C:4]=2[CH2:3]1>CO.[Pd]>[NH2:12][C:6]1[CH:7]=[N:8][C:9]2[CH2:10][CH2:11][N:2]([CH3:1])[CH2:3][C:4]=2[CH:5]=1

Inputs

Step One
Name
Quantity
2.72 g
Type
reactant
Smiles
CN1CC=2C=C(C=NC2CC1)[N+](=O)[O-]
Name
Quantity
100 mL
Type
solvent
Smiles
CO
Step Two
Name
Quantity
1 g
Type
catalyst
Smiles
[Pd]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The catalyst was removed by filtration through Celite
WASH
Type
WASH
Details
the filter bed washed with methanol
CUSTOM
Type
CUSTOM
Details
the filtrate evaporated to dryness under reduced pressure
CUSTOM
Type
CUSTOM
Details
to give a yellow solid, which
CUSTOM
Type
CUSTOM
Details
was triturated under diethyl ether
FILTRATION
Type
FILTRATION
Details
the solids collected by filtration
WASH
Type
WASH
Details
washed with diethyl ether
CUSTOM
Type
CUSTOM
Details
dried in vacuo (1.89 g, 83%)

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
Smiles
NC=1C=NC=2CCN(CC2C1)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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